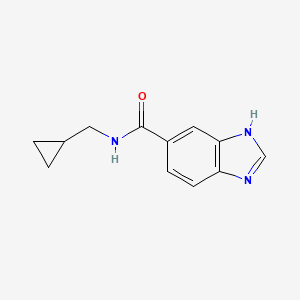

N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide

Overview

Description

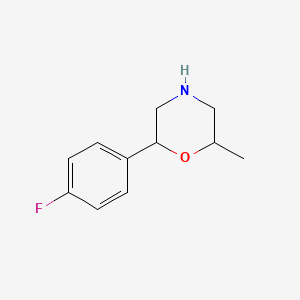

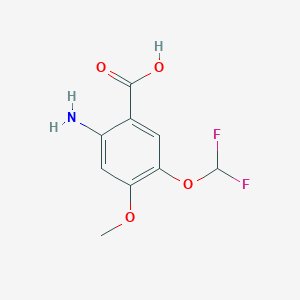

“N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide” is a complex organic compound. It contains a benzodiazole ring, which is a type of heterocyclic aromatic compound . The compound also has a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The cyclopropylmethyl group is an alkyl group derived from cyclopropane .

Molecular Structure Analysis

The benzodiazole ring system in the compound is aromatic and planar, which contributes to the stability of the molecule . The cyclopropyl group is a three-membered ring, which introduces some ring strain into the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzodiazole ring might undergo electrophilic substitution reactions . The carboxamide group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications

Synthesis and Structural Characterization

Research on similar compounds includes the synthesis and structural characterization of derivatives, which are crucial steps in understanding their potential applications. For example, a study on N-(ferrocenylmethyl)benzene-carboxamide derivatives explores the synthesis, characterization, and their cytotoxic effects against breast cancer cell lines, providing a foundation for anticancer research (Kelly et al., 2007). Another study focuses on the catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids, evaluating their antimicrobial and antioxidant activities, highlighting the compound's potential in developing treatments against microbial infections and oxidative stress (Sindhe et al., 2016).

Biological Evaluation

The biological evaluation of related compounds includes testing their anticancer, antimicrobial, and antioxidant activities. For instance, benzothiazole derivatives have been synthesized and evaluated for their antitumor properties, indicating their potential as potent antitumor agents (Yoshida et al., 2005). Similarly, novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives have been synthesized and shown to exhibit significant antimicrobial activity, suggesting their utility in combating bacterial and fungal infections (Devarasetty et al., 2019).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors in the central nervous system .

Mode of Action

It’s worth noting that compounds with similar structures often function as antagonists or modulators at their target sites .

Biochemical Pathways

It’s plausible that the compound could influence a variety of metabolic pathways, given the broad impact of similar compounds on biological systems .

Pharmacokinetics

Similar compounds are known to undergo extensive first-pass metabolism, which can significantly affect their bioavailability .

Result of Action

Similar compounds have been associated with a range of effects, from changes in receptor activity to alterations in cellular function .

Action Environment

The action of N-(cyclopropylmethyl)-1H-1,3-benzodiazole-5-carboxamide can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound . .

properties

IUPAC Name |

N-(cyclopropylmethyl)-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-12(13-6-8-1-2-8)9-3-4-10-11(5-9)15-7-14-10/h3-5,7-8H,1-2,6H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHZUGOKPRLJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC3=C(C=C2)N=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid](/img/structure/B1517820.png)

![2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B1517825.png)

![1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid](/img/structure/B1517829.png)

![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)

![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)